molecular formula C31H29N3O6 B14759885 N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide

N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B14759885
M. Wt: 539.6 g/mol
InChI Key: ACUYNCLZSUPUPX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a biphenyl carboxamide core linked to a substituted phenyl group. Key structural features include:

  • A biphenyl-4-carboxamide backbone, which provides rigidity and hydrophobic interactions.

Properties

Molecular Formula

C31H29N3O6

Molecular Weight

539.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamoyl]benzamide

InChI

InChI=1S/C31H29N3O6/c1-19-10-15-24(32-31(37)34-30(36)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,37)

InChI Key

ACUYNCLZSUPUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the trimethoxybenzoyl group, the biphenyl structure, and the urea linkage. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals critical differences in substituents, target selectivity, and potency:

Compound Name / ID Core Structure Key Substituents Target / Activity Potency (IC₅₀/Kᵢ) Reference
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide (Query) Biphenyl carboxamide Ureido linkage, 3,4,5-trimethoxybenzoyl, 2-methylphenyl Hypothesized Smo antagonist (structural analogy to MRT-83) Not reported
MRT-83 Biphenyl carboxamide Guanidino linkage (NH–C(=NH)–NH), 3,4,5-trimethoxybenzoyl, 2-methylphenyl Smoothened (Smo) antagonist (confirmed in vitro/in vivo) Sub-nM potency
BMX Kinase Inhibitor Pyrimidine carboxamide Propanoylamino, 3,4,5-trimethoxybenzoyl, 4-methylphenyl Tyrosine-protein kinase BMX inhibition IC₅₀ = 230 nM

Key Comparative Insights

Ureido vs. Guanidino Linkages The query compound replaces the guanidino group in MRT-83 with a ureido group. Guanidino groups exhibit stronger basicity and hydrogen-bonding capacity, which may enhance binding to polar residues in Smo’s transmembrane domain . Ureido derivatives, while less basic, could improve metabolic stability or reduce off-target effects.

Trimethoxybenzoyl Pharmacophore

  • Both the query compound and MRT-83 retain the 3,4,5-trimethoxybenzoyl group , a motif critical for hydrophobic interactions with Smo’s heptahelical bundle . In contrast, the BMX kinase inhibitor uses this group to target a distinct ATP-binding pocket in kinases, demonstrating its versatility .

Target Selectivity MRT-83 is a validated Smo antagonist with sub-nanomolar potency, whereas the query compound’s activity remains unconfirmed but structurally analogous . The BMX inhibitor highlights divergent targeting despite shared structural motifs, emphasizing the need for functional assays to resolve specificity.

Hypothetical Pharmacological Implications

  • Reduced Potency? The ureido group’s weaker basicity may diminish Smo antagonism compared to MRT-83.
  • Improved Solubility?
  • Kinase Off-Target Effects? The trimethoxybenzoyl group raises the possibility of cross-reactivity with kinases like BMX, necessitating selectivity profiling .

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